{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide
Overview
Description
This compound, also known as 5-[bis(ethylsulfanyl)methyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole, has a molecular formula of C14H17ClN2O2S3 and a molecular weight of 376.94498 . It is a chemical compound that falls under the category of organic compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C14H17ClN2O2S3 . The InChI code for this compound is 1S/C11H12ClNO4S/c12-8-3-5-9 (6-4-8)18 (16,17)13-7-1-2-10 (13)11 (14)15/h3-6,10H,1-2,7H2, (H,14,15) .Scientific Research Applications
Synthesis and Structure
- Synthesis of Derivatives : A range of N-phenylpyrazolyl aryl methanones derivatives, containing the arylthio/sulfinyl/sulfonyl group, have been synthesized from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, which includes compounds related to the specified chemical. These compounds are characterized through methods like NMR and FT-IR, indicating their complex structural nature (Wang et al., 2015).
Biological Activities
- Herbicidal and Insecticidal Activities : Certain derivatives in the same chemical family have shown promising herbicidal and insecticidal activities. This suggests potential agricultural applications of these compounds, though specific activities of "{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide" in these areas are not directly stated (Wang et al., 2015).
Antimicrobial and Anticancer Properties
- Potential Antimicrobial and Anticancer Agents : Novel pyrazole derivatives with structural similarities have been evaluated for their antimicrobial and anticancer activities. Some compounds exhibited higher anticancer activity compared to reference drugs, indicating the potential of this chemical class in pharmaceutical applications (Hafez et al., 2016).
Material Science and Chemistry
- Crystal Structure Analysis : Research has been conducted on the crystal structure of related pyrazole derivatives, which can provide insights into the physical properties and potential applications in material science (Insuasty et al., 2008).
Pharmacological Research
- CB1 Receptor Antagonism : Biaryl pyrazole sulfonamide derivatives, structurally related to the specified chemical, have been synthesized and evaluated for their pharmacological properties, such as CB1 receptor antagonism (Srivastava et al., 2008).
properties
IUPAC Name |
5-[bis(ethylsulfanyl)methyl]-1-(4-chlorophenyl)sulfonylpyrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2S3/c1-3-20-14(21-4-2)13-9-10-16-17(13)22(18,19)12-7-5-11(15)6-8-12/h5-10,14H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWHNRJUGXEIQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C1=CC=NN1S(=O)(=O)C2=CC=C(C=C2)Cl)SCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-yl}(ethylsulfanyl)methyl ethyl sulfide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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